Superior S1P1 Binding Affinity (Ki) Compared to W140
W123 demonstrates a 4.1-fold higher binding affinity for S1P1 compared to the structurally distinct antagonist W140. The Ki of W123 is 0.69 μM , whereas W140 exhibits a Ki of 2.84 μM [1], both assessed using S1P1 receptor binding assays. This quantitative difference indicates that W123 achieves effective receptor blockade at lower concentrations than W140.
| Evidence Dimension | Binding Affinity (Ki) for S1P1 Receptor |
|---|---|
| Target Compound Data | Ki = 0.69 μM |
| Comparator Or Baseline | W140 (S1P1 antagonist): Ki = 2.84 μM |
| Quantified Difference | 4.1-fold higher affinity (W123 Ki = 0.69 μM vs. W140 Ki = 2.84 μM) |
| Conditions | Inhibition of SEW2871-induced S1P1 activation (W123); S1P1 binding assay (W140). |
Why This Matters
Higher binding affinity enables the use of lower compound concentrations in vitro, reducing potential off-target effects and conserving valuable compound stocks.
- [1] MedChemExpress. (n.d.). W140 hydrobromide | S1P1 Antagonist. MedChemExpress. View Source
